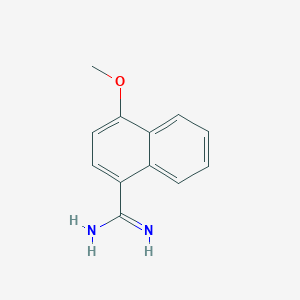

4-Methoxy-naphthalene-1-carboxamidine

Description

Contextualization of Naphthalene (B1677914) Derivatives in Chemical and Biological Sciences

The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a cornerstone in the development of therapeutic agents and functional materials. guidechem.com Its rigid, planar, and lipophilic nature allows it to effectively interact with hydrophobic pockets in biological macromolecules like proteins and enzymes. guidechem.com This fundamental structure is a key component in a wide array of established drugs, including the non-steroidal anti-inflammatory drug (NSAID) Nabumetone and the beta-blocker Propranolol. prepchem.com

Naphthalene derivatives have been shown to exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. guidechem.comnih.gov For instance, studies on various ring-substituted naphthalene-1-carboxanilides, which share the naphthalene-1-carboxamide core with the titular compound, have demonstrated significant antimycobacterial activity, in some cases surpassing that of reference drugs like rifampicin. nih.gov The substitution pattern on the naphthalene ring system is a critical determinant of a compound's biological effect. The introduction of functional groups, such as a methoxy (B1213986) group, can significantly alter the electronic properties and metabolic stability of the molecule, thereby influencing its interaction with biological targets. nih.govmdpi.com

Significance of the Carboxamidine Moiety in Molecular Design

The carboxamidine group, -C(=NH)NH₂, is a highly basic functional group that is protonated under most physiological conditions, forming a resonance-stabilized cation. This feature makes it a valuable moiety in molecular design for several reasons. It can act as a bioisostere for other cationic groups and is particularly effective at forming strong hydrogen bonds and salt bridges with negatively charged residues, such as aspartate and glutamate, in the active sites of enzymes and receptors.

This ability to engage in specific, high-energy interactions is leveraged in the design of enzyme inhibitors, particularly for proteases where the carboxamidine can mimic the guanidinium (B1211019) group of arginine. While research on carboxamidines is extensive, the related carboxamide moiety (-C(=O)NH₂) is also of immense importance in medicinal chemistry. Carboxamides are present in numerous clinically approved drugs and are valued for their chemical stability and ability to act as both hydrogen bond donors and acceptors. fishersci.ca The structural and electronic similarities between carboxamides and carboxamidines mean that research into naphthalene carboxamides can provide valuable insights into the potential of their carboxamidine analogs.

Overview of Research Trajectories for 4-Methoxy-naphthalene-1-carboxamidine

Given the absence of dedicated research on this compound, its potential research trajectories must be inferred from studies on structurally related compounds. The primary precursor for its synthesis would likely be 4-methoxynaphthalene-1-carboxylic acid or 4-methoxy-1-naphthaldehyde. fishersci.cachemicalbook.comresearchgate.net The synthesis would then proceed through the formation of a nitrile or an imidate, followed by amination to yield the final carboxamidine product.

The exploration of this compound would likely follow paths established by research on other naphthalene derivatives. A key area of investigation would be its potential as an antimicrobial agent. Studies on various naphthalene-1-carboxamides have shown promising activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and various mycobacterial species. nih.govmdpi.com The data from these related compounds suggest that this compound would be a prime candidate for similar antimicrobial screening.

Table 2: Antimycobacterial Activity of Related Naphthalene-1-Carboxamides

| Compound | Test Organism | MIC (µM) |

|---|---|---|

| N-(3-methylphenyl)naphthalene-1-carboxamide | M. avium subsp. paratuberculosis | 12.5 |

| N-(3-fluorophenyl)naphthalene-1-carboxamide | M. avium subsp. paratuberculosis | 12.5 |

| 2-hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide | M. marinum | 51.9 |

| 2-hydroxy-N-phenylnaphthalene-1-carboxamide | M. kansasii | 15.2 |

This table presents data for structurally related compounds to indicate the potential research areas for this compound. MIC (Minimum Inhibitory Concentration) is a measure of antimicrobial activity, with lower values indicating higher potency. nih.govmdpi.com

Furthermore, the role of naphthalene derivatives as enzyme inhibitors suggests another significant research avenue. The carboxamidine moiety's ability to target specific amino acid residues could make this compound a candidate for screening against enzymes with arginine or lysine (B10760008) in their active sites, such as certain kinases or proteases. The methoxy group's position on the naphthalene ring would influence the molecule's orientation within a binding pocket, potentially conferring selectivity for specific enzyme targets. Future research would need to focus on the chemical synthesis of this compound, followed by broad biological screening to identify and validate these potential therapeutic applications.

Properties

IUPAC Name |

4-methoxynaphthalene-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-15-11-7-6-10(12(13)14)8-4-2-3-5-9(8)11/h2-7H,1H3,(H3,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHWXSJEONXKQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392003 | |

| Record name | 4-Methoxy-naphthalene-1-carboxamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885270-10-0 | |

| Record name | 4-Methoxy-1-naphthalenecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885270-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-naphthalene-1-carboxamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 4 Methoxy Naphthalene 1 Carboxamidine and Its Analogues

Strategies for the Construction of the Naphthalene (B1677914) Carboxamidine Core

The formation of the naphthalene carboxamidine core is a key challenge that can be addressed through several synthetic routes, including both linear, multi-step sequences and more convergent one-pot or cascade reactions.

Multi-step Synthetic Approaches

Multi-step synthesis provides a controlled, sequential approach to building the target molecule, allowing for the isolation and purification of intermediates at each stage. organic-chemistry.org A common strategy begins with a suitably substituted naphthalene precursor, which is then elaborated to introduce the carboxamidine functionality.

A primary route involves the conversion of a nitrile precursor. This pathway often starts with 4-methoxynaphthalene, which can be converted to 4-methoxynaphthalene-1-carbaldehyde. The aldehyde is then transformed into the corresponding 4-methoxynaphthalene-1-carbonitrile. The nitrile group is an excellent precursor for amidine synthesis. semanticscholar.org

The classical Pinner reaction is a widely used method for this transformation. wikipedia.orgorganic-chemistry.org It involves the acid-catalyzed reaction of a nitrile with an alcohol (e.g., ethanol) to form an alkyl imidate salt, known as a Pinner salt. wikipedia.orgorganic-chemistry.org This intermediate is then treated with ammonia (B1221849) or an amine to yield the desired amidine. wikipedia.org

Table 1: Representative Multi-step Synthesis via Pinner Reaction

| Step | Starting Material | Reagents | Intermediate/Product | Notes |

|---|

An alternative multi-step approach proceeds through a carboxamide intermediate. This involves the oxidation of 4-methoxynaphthalene-1-carbaldehyde to 4-methoxynaphthalene-1-carboxylic acid. The carboxylic acid is then coupled with ammonia to form 4-methoxynaphthalene-1-carboxamide. The final step involves the dehydration of the carboxamide or its conversion to a thioamide followed by amination to yield the target carboxamidine.

Direct synthesis from nitriles and amines is also possible, sometimes employing strong bases to activate the amine for nucleophilic addition to the nitrile. nih.govcore.ac.uk While effective, these methods can be limited by starting material compatibility. nih.gov

One-Pot and Cascade Reactions

To enhance synthetic efficiency, reduce waste, and save time, one-pot and cascade reactions are increasingly employed. 20.210.105 These reactions involve multiple transformations in a single reaction vessel without isolating intermediates. baranlab.org

A potential one-pot synthesis of 4-Methoxy-naphthalene-1-carboxamidine could start from 4-methoxynaphthalene-1-carboxylic acid. The carboxylic acid can be activated in situ and then reacted with an amine source. For instance, coupling agents can be used to facilitate the direct formation of amides from carboxylic acids and amines in a single pot. researchgate.net Further transformation to the amidine could theoretically be achieved in the same pot by adding appropriate reagents. One-pot procedures for converting carboxylic acids into Weinreb amides, which are versatile intermediates, have also been developed and could be adapted for this synthesis. organic-chemistry.orgresearchgate.net

Cascade reactions, where the product of one reaction triggers the next, offer an elegant approach. 20.210.105baranlab.org A hypothetical cascade for this system could be designed starting from a simpler precursor. For example, a reaction cascade might involve the formation of the naphthalene ring system and the simultaneous or sequential introduction of the required functional groups in a controlled manner. nih.govorganic-chemistry.org Such processes, while powerful, are often highly substrate-dependent. baranlab.org

Functionalization and Derivatization Techniques

Once the core this compound structure is synthesized, its properties can be finely tuned through various functionalization and derivatization reactions targeting the methoxy (B1213986) group, the carboxamidine moiety, or the naphthalene scaffold.

Introduction and Modification of the Methoxy Group

The methoxy group is a key feature of the molecule, influencing its electronic properties and potential interactions.

Introduction : The methoxy group is typically introduced via a Williamson ether synthesis, which involves the methylation of the corresponding hydroxyl group (a naphthol). youtube.com Common methylating agents include dimethyl sulfate (B86663) and methyl iodide, used in the presence of a base. youtube.com Catalytic methods for the methylation of naphthalenes using methanol (B129727) over specific catalysts are also being explored. acs.org

Modification : The primary modification of the methoxy group is demethylation to reveal a phenolic hydroxyl group. wikipedia.org This transformation significantly alters the compound's polarity and hydrogen bonding capabilities. This reaction can be achieved using various reagents, often under harsh conditions such as high temperatures with strong acids or bases. wikipedia.orgacs.org Electrochemical methods for demethylation are also emerging as a milder alternative. acs.org The resulting naphthol can be re-alkylated with different alkyl groups to generate a library of analogues.

Table 2: Modification of the Methoxy Group

| Reaction | Substrate | Reagents | Product | Purpose |

|---|---|---|---|---|

| Methylation | 4-Hydroxy-naphthalene-1-carboxamidine | Dimethyl sulfate, Base | This compound | Introduction of the methoxy group. youtube.com |

| Demethylation | This compound | BBr₃ or Pyridinium HCl (heat) | 4-Hydroxy-naphthalene-1-carboxamidine | Unmasking a phenolic hydroxyl for further functionalization. wikipedia.org |

Manipulation of the Carboxamidine Moiety

The carboxamidine group is a versatile functional group that can be modified in several ways to alter the compound's basicity, steric profile, and potential for hydrogen bonding.

N-Alkylation/Arylation : The nitrogen atoms of the amidine can be functionalized through alkylation or arylation. N-alkylation can be achieved using alkyl halides or, in greener approaches, with alcohols using specific catalysts. wikipedia.orgrsc.orgrsc.org Palladium-catalyzed N-arylation reactions allow for the introduction of various aryl and heteroaryl groups. organic-chemistry.org

Cyclization : Amidines are valuable precursors for the synthesis of a wide range of nitrogen-containing heterocycles. nih.govrsc.org By reacting with appropriate bifunctional reagents, the carboxamidine moiety can be cyclized to form rings such as pyrimidines, imidazoles, or triazoles, leading to significant structural diversification. nih.govrsc.org

Guanidinylation Reagents : The amidine functionality is structurally related to the guanidine (B92328) group. Techniques developed for modifying guanidines, such as using reagents like 1H-Pyrazole-1-carboxamidine hydrochloride for guanylation, can be conceptually applied to the derivatization of the carboxamidine moiety. jove.comacs.org

Diversification of the Naphthalene Scaffold

Further derivatization can be achieved by introducing additional substituents onto the naphthalene ring system through electrophilic aromatic substitution. The position of substitution is dictated by the directing effects of the existing methoxy and carboxamidine groups.

Directing Effects : The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director. masterorganicchemistry.com The carboxamidine group is expected to be a deactivating, meta-directing group due to its electron-withdrawing nature. In the case of this compound, the powerful activating effect of the methoxy group will likely dominate, directing incoming electrophiles to the positions ortho to it (positions 3 and 5). Position 5 would be sterically less hindered. The deactivating effect of the carboxamidine group would disfavor substitution on the same ring.

Typical Reactions : Standard electrophilic substitution reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation can be employed to introduce nitro, halogen, or acyl groups, respectively, onto the naphthalene core, primarily at the most activated positions. youtube.comlibretexts.org

Table 3: Predicted Electrophilic Substitution on this compound

| Reaction | Electrophile (E⁺) | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | NO₂⁺ | 5-Nitro-4-methoxy-naphthalene-1-carboxamidine | The methoxy group is a strong ortho, para-director, activating the ring. masterorganicchemistry.com Position 5 is para to the methoxy group on the adjacent ring and sterically accessible. |

| Bromination | Br⁺ | 5-Bromo-4-methoxy-naphthalene-1-carboxamidine | Similar to nitration, substitution is directed by the activating methoxy group. stackexchange.com |

| Acylation | R-C=O⁺ | 5-Acyl-4-methoxy-naphthalene-1-carboxamidine | Friedel-Crafts acylation occurs at the most electron-rich position, directed by the methoxy group. |

Mechanistic Investigations of Key Synthetic Transformations

The conversion of precursors, such as nitriles or aldehydes, into the target carboxamidine is a pivotal step that can proceed through several mechanistic routes. Understanding these pathways allows for the rational design of synthetic strategies to achieve desired products with high efficiency and selectivity.

Exploration of Nucleophilic and Electrophilic Pathways

The formation of the amidine group on the 4-methoxynaphthalene scaffold predominantly involves nucleophilic attack on an electrophilic carbon center. The primary precursor for this transformation is 4-methoxy-naphthalene-1-carbonitrile. The nitrile group, with its polarized carbon-nitrogen triple bond, presents an electrophilic carbon atom that is susceptible to attack by nucleophiles.

One of the most classical methods for the synthesis of amidines from nitriles is the Pinner reaction . This reaction proceeds via an acid-catalyzed nucleophilic addition of an alcohol to the nitrile, forming an intermediate imidate salt, often referred to as a Pinner salt. mdpi.comresearchgate.netsemanticscholar.org Subsequent reaction of this electrophilic intermediate with ammonia or an amine furnishes the desired amidine. researchgate.netsemanticscholar.org The mechanism involves the protonation of the nitrile nitrogen, which significantly enhances the electrophilicity of the nitrile carbon, facilitating the attack by a weak nucleophile like an alcohol.

Pinner Reaction Mechanism:

Protonation of the nitrile: The nitrile nitrogen is protonated by a strong acid (e.g., HCl).

Nucleophilic attack by alcohol: The alcohol attacks the activated nitrile carbon.

Formation of the Pinner salt: An imidate salt is formed.

Reaction with amine: The Pinner salt reacts with an amine, involving nucleophilic attack on the imidate carbon, followed by elimination of the alcohol to form the amidine.

Direct nucleophilic addition of amines to nitriles is also a viable, atom-economical route to amidines. google.com However, this transformation often requires activation of the nitrile or the amine. google.comcore.ac.uk For unactivated nitriles like 4-methoxy-naphthalene-1-carbonitrile, harsh conditions or the use of strong bases may be necessary to deprotonate the amine, generating a more potent nucleophile. core.ac.uk The use of a strong base, such as n-butyllithium, can activate primary amines to facilitate their addition to the nitrile. sciforum.net

An alternative electrophilic pathway can be envisioned starting from 4-methoxy-naphthalene-1-carbaldehyde. The aldehyde can be converted to an imine through reaction with a primary amine. rsc.org Subsequent transformation of the imine to the amidine would require further steps, though this is a less common route compared to the nitrile-based methods.

| Reaction Pathway | Precursor | Key Intermediate | Reactants | Conditions |

| Pinner Reaction | 4-Methoxy-naphthalene-1-carbonitrile | Imidate salt (Pinner salt) | Alcohol, Strong Acid, Amine | Anhydrous |

| Direct Amination | 4-Methoxy-naphthalene-1-carbonitrile | Amidine anion | Amine, Strong Base | Anhydrous |

| Imine Formation | 4-Methoxy-naphthalene-1-carbaldehyde | Imine | Primary Amine | Typically neutral or mildly acidic |

Radical-Mediated Reactions

While nucleophilic and electrophilic pathways are the most established routes for the synthesis of aryl carboxamidines, the potential for radical-mediated reactions in the functionalization of naphthalene rings exists. However, specific applications of radical reactions for the direct introduction of a carboxamidine group onto the 4-methoxynaphthalene core are not well-documented in the literature. Radical reactions often involve the generation of highly reactive intermediates that can lead to a mixture of products, making selectivity a significant challenge. Future research may explore controlled radical pathways for this transformation.

Catalytic Approaches in Synthesis

Catalysis offers a powerful tool to overcome the limitations of stoichiometric methods, often providing milder reaction conditions and improved efficiency. Several catalytic systems have been developed for the synthesis of amidines from nitriles and amines.

Metal-catalyzed amination of nitriles has emerged as a prominent strategy. Transition metals such as copper, palladium, and ytterbium have been shown to catalyze the addition of amines to aryl nitriles. google.comsciforum.net For instance, a copper-catalyzed protocol using CuCl has been developed for the synthesis of N-substituted amidines from nitriles and amines in the presence of a base and a ligand. google.com The proposed mechanism for such copper-catalyzed reactions often involves the coordination of the nitrile to the metal center, which activates the nitrile towards nucleophilic attack by the amine.

Palladium catalysts are also effective for the synthesis of N-arylamidines. google.com These reactions can proceed through various mechanisms, including the oxidative addition of an aryl halide to the palladium center, followed by insertion of a cyanamide (B42294) and reductive elimination.

Lanthanide salts, such as Ytterbium (III) triflate, have also been employed to catalyze the condensation reaction between nitriles and amines to form amidines. These Lewis acidic catalysts are thought to activate the nitrile group by coordinating to the nitrogen atom, thereby increasing its electrophilicity.

More recently, the use of copper(II) bromide (CuBr2) as a catalyst in a Pinner-type reaction has been explored, suggesting a move towards more versatile and potentially milder catalytic systems. The direct catalytic amination of naphthalene to form naphthylamine has also been reported using vanadium catalysts, which could potentially be adapted for the synthesis of amidine precursors.

| Catalyst Type | Precursor | Reactants | Key Advantages |

| Copper Salts (e.g., CuCl) | 4-Methoxy-naphthalene-1-carbonitrile | Amine, Base, Ligand | Good to excellent yields, sustainable oxidant (O2) can be used. |

| Palladium Complexes | Aryl trifluoroborates, Cyanamides | - | Applicable for N-arylamidine synthesis. |

| Lanthanide Salts (e.g., Yb(OTf)3) | 4-Methoxy-naphthalene-1-carbonitrile | Amine | Lewis acid catalysis, activates the nitrile. |

| Vanadium Catalysts | Naphthalene | Hydroxylamine | Direct amination of the aromatic ring. |

Computational and Theoretical Investigations of 4 Methoxy Naphthalene 1 Carboxamidine

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods are fundamental in understanding the intrinsic properties of a molecule. For 4-Methoxy-naphthalene-1-carboxamidine, these studies focus on the distribution of electrons and the energy of its molecular orbitals, which are key determinants of its chemical reactivity.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for predicting the reactivity of molecules. youtube.comwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, and its energy level is associated with the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, with its energy level indicating electrophilicity. youtube.comyoutube.com

The energy gap between the HOMO and LUMO is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. icm.edu.plmalayajournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. icm.edu.pl Conversely, a small energy gap indicates that the molecule is more reactive.

While specific experimental values for this compound are not extensively published, analysis of structurally related compounds provides valuable context. For instance, DFT calculations on other naphthalene (B1677914) derivatives have been used to determine their HOMO-LUMO gaps to predict stability. icm.edu.pl The principle of easiest transition (PET) states that a smaller energy gap facilitates easier electron transition, correlating with lower stability. icm.edu.pl

Table 1: Illustrative Frontier Molecular Orbital Energy Data from Related Compounds

| Compound/Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 2,4,6-Trinitro-1,3,5-triazine (TNTA) | - | - | 12.49 | icm.edu.pl |

This table provides examples from related studies to illustrate the concept of HOMO-LUMO analysis; specific values for this compound require dedicated computational studies.

Charge Distribution and Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. malayajournal.org The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Red areas indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas denote positive potential, indicating sites for nucleophilic attack. malayajournal.orgscienceopen.com

In molecules containing nitro groups, for example, large negative electrostatic potential regions are typically found near these groups, suggesting they are likely sites for reaction. icm.edu.pl For this compound, the nitrogen atoms of the carboxamidine group and the oxygen atom of the methoxy (B1213986) group are expected to be electron-rich regions (negative potential), making them potential sites for hydrogen bonding and other electrophilic interactions.

Furthermore, the theory of Atoms in Molecules (AIM) can be used to analyze the bond topology. icm.edu.pl This analysis reveals the electron density at bond critical points. Bonds with low electron density and depleted charges, such as certain C-NO2 bonds in energetic molecules, are often identified as the weakest bonds and potential trigger points for chemical reactions. icm.edu.pl

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide a dynamic perspective on the behavior of this compound, from its preferred shapes to its interactions with biological macromolecules.

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements of a molecule's atoms that result from rotation around single bonds. Studies on related structures, such as p-methoxybenzoyl naphthalene derivatives, show that steric and electronic factors heavily influence the molecule's preferred conformation. rsc.org

Ligand-Protein Interaction Profiling

To understand the potential biological activity of this compound, it is crucial to study its interactions with protein targets. Molecular docking and molecular dynamics (MD) simulations are powerful in silico tools for this purpose. ekb.egnih.gov

Molecular docking predicts the preferred binding orientation of a ligand to a protein's active site, yielding a score that estimates binding affinity. nih.gov Studies on naphthalene derivatives have used docking to explore their binding to targets like the Keap1 Kelch domain, a key protein in inflammatory disease pathways. nih.gov These studies reveal that the naphthalene core can act as an anchor, positioning other functional groups into specific binding pockets. nih.gov

Following docking, Molecular Dynamics (MD) simulations can be run to assess the stability of the ligand-protein complex over time. ekb.eg By simulating the movements of atoms over a period, typically nanoseconds, MD simulations can confirm if the ligand remains stably bound in the active site. Analysis of the simulation can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. ekb.eg For example, MD simulations of a tetrahydro-naphthalene compound showed its naphthalene group interacting with a hydrophobic pocket formed by several amino acid residues. ekb.eg

In Silico ADME Prediction and Theoretical Bioavailability Assessment

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) models are essential in early-stage drug discovery for predicting the pharmacokinetic properties of a compound. nih.govresearchgate.net These computational tools assess a molecule's potential to become a viable drug by evaluating its physicochemical properties against established criteria, such as Lipinski's Rule of Five. nih.govjaptronline.com

Theoretical assessments for compounds structurally similar to this compound have been performed. For instance, a related tetrahydro-naphthalene sulfonamide was predicted to have high gastrointestinal absorption but was unable to penetrate the blood-brain barrier. ekb.eg Its solubility and lipophilicity (Log P) were also calculated, which are critical for absorption and distribution. ekb.eg The prediction that it does not affect key cytochrome P450 (CYP) enzymes suggests a lower likelihood of drug-drug interactions. ekb.eg

Table 2: Representative In Silico ADME Prediction Data for a Related Naphthalene Derivative

| Property | Predicted Value/Range | Significance | Reference |

|---|---|---|---|

| Molecular Weight | 325.42 g/mol | Within the acceptable range of 150-500 g/mol . | ekb.eg |

| Lipophilicity (XLOGP3) | 1.46 | Within the acceptable range of -0.7 to +5.0. | ekb.eg |

| Water Solubility (Log S) | -2.58 | Indicates the compound is not very soluble in water. | ekb.eg |

| GI Absorption | High | Predicts good absorption from the gastrointestinal tract. | ekb.eg |

| BBB Penetration | No | Predicts the compound does not cross the blood-brain barrier. | ekb.eg |

This table is based on data for a structurally related compound ekb.eg to illustrate the types of predictions made in a theoretical bioavailability assessment.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4,6-Trinitro-1,3,5-triazine (TNTA) |

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole |

| p-methoxybenzoyl naphthalene |

| 1-(p-methoxybenzoyl)naphthalene |

| Tetrahydro-naphthalene sulfonamide |

| Human Serum Albumin |

Structure Activity Relationship Sar Studies of 4 Methoxy Naphthalene 1 Carboxamidine and Its Analogues

Elucidation of Structural Determinants for Biological Activity

The biological activity of a compound is intrinsically linked to its three-dimensional structure and the specific interactions it forms with its biological target. For 4-Methoxy-naphthalene-1-carboxamidine, the primary structural determinants are the rigid naphthalene (B1677914) scaffold, the electron-donating methoxy (B1213986) group, and the basic carboxamidine functionality.

The naphthalene core serves as the foundational scaffold for this class of compounds. Synthetic compounds based on naphthalene are known to possess a wide range of potent biological activities, including antibacterial, antifungal, and anti-inflammatory effects. researchgate.netannalsofrscb.ro The rigid, bicyclic aromatic structure of naphthalene provides a defined orientation for its substituents, allowing for specific interactions with target proteins.

Modifications to the naphthalene ring system can significantly alter biological activity. The position of substituents on the ring is crucial, as demonstrated in various classes of naphthalene-based compounds where even slight positional shifts of functional groups lead to vastly different biological outcomes. nih.gov For instance, the conjugation of various aryl and heteroaryl groups to the naphthalene scaffold has been shown in many studies to improve the bioactivities of the parent naphthalene molecule. researchgate.netannalsofrscb.ro The lipophilic nature of the naphthalene core also plays a role in its ability to cross cell membranes, a property that can be fine-tuned by adding or modifying substituents. biointerfaceresearch.com

Table 1: Effect of Naphthalene Core Modifications on Biological Activity

| Modification | Rationale | Predicted Impact on Activity |

|---|---|---|

| Introduction of additional substituents | Modulate electronic properties and steric profile | Can increase or decrease potency depending on the target |

| Replacement with other bicyclic systems (e.g., quinoline) | Alter core geometry and electronic distribution | Likely to significantly change selectivity and efficacy |

The methoxy group (-OCH₃) is a common feature in many biologically active molecules and approved drugs. nih.gov Its presence can influence a compound's activity through several mechanisms, including enhancing target binding, and modifying physicochemical properties. nih.govresearchgate.net

The carboxamidine group, -C(=NH)NH₂, is a strongly basic functional group that is typically protonated at physiological pH. This positive charge allows it to form strong ionic interactions and hydrogen bonds with negatively charged amino acid residues (e.g., aspartate, glutamate) in a protein's active site. This ability to form multiple, high-energy bonds often makes the carboxamidine group a critical component for molecular recognition and binding affinity.

In related structures like N-aryl-1-hydroxynaphthalene-2-carboxamides, the carboxamide fragment (-CONH–) is considered crucial for activity, as it mimics a peptide bond and is responsible for binding the compound to its targets. nih.gov The amide moiety can form hydrogen bonds with target proteins, leading to changes in protein conformation and inhibition of function. nih.gov Similarly, the carboxamidine group in this compound is expected to be a primary point of interaction with its biological target. Modifications to the substituents on the carboxamidine nitrogen atoms would be expected to modulate binding affinity and selectivity.

Positional and Substituent Effects on Efficacy and Selectivity

The specific placement and nature of substituents on the core scaffold can fine-tune the pharmacological profile of a molecule, affecting its potency, selectivity, and pharmacokinetic properties.

The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the naphthalene core is a common strategy in medicinal chemistry to modulate activity. researchgate.net Halogens can alter a molecule's electronic distribution, lipophilicity, and metabolic stability. Bromination, for example, is sometimes used as a tool to enhance the potency of bioactive agents. researchgate.net

In studies of related compounds, the presence of halogens on the aromatic rings was well-tolerated and in some cases led to potent activity. acs.org For example, in a series of inhibitors for Mycobacterium tuberculosis, replacing a larger group with 4-chloro or 4-bromophenyl groups retained the inhibitory potency while improving physicochemical properties like the calculated LogP (cLogP). nih.gov The introduction of a halogen onto the naphthalene core of this compound could therefore enhance binding through favorable interactions or by altering the electronic nature of the aromatic system.

Table 2: Predicted Effects of Halogenation on the Naphthalene Ring

| Position of Halogen | Halogen Type | Predicted Effect on Activity |

|---|---|---|

| C-2, C-3, or C-5 to C-8 | Cl, Br | May increase lipophilicity and introduce new electronic interactions, potentially enhancing potency. |

Adding alkyl or aryl groups to the naphthalene scaffold can significantly impact biological activity by introducing steric bulk and modifying lipophilicity. researchgate.net Studies on various naphthalene-based compounds show that conjugating them with aryl groups can enhance their biological effects. researchgate.netannalsofrscb.ro

In SAR studies of similar scaffolds, the introduction of various alkyl groups on phenyl rings was well-tolerated, leading to compounds with good to excellent yields and enantioselectivities in synthesis. acs.org In another series of compounds, the replacement of a portion of the molecule with a 2-naphthyl group successfully retained the potency of the parent compound. nih.gov This suggests that the biological target can accommodate additional steric bulk, which can be exploited to optimize secondary interactions. Therefore, substituting the naphthalene core of this compound with small alkyl groups or additional aryl rings could lead to analogues with improved efficacy or a modified selectivity profile.

Heterocyclic Ring Incorporations

The replacement of the naphthalene core in this compound analogues with various heterocyclic ring systems has been a key strategy to modulate biological activity, physicochemical properties, and target selectivity. These modifications aim to explore new chemical spaces, improve potency, and reduce off-target effects by altering the molecule's shape, size, and electronic distribution.

In a series of naphthalene-1,4-dione analogues, the introduction of an extra fused ring, such as in imidazole (B134444) derivatives, was investigated to understand the effect of rigidity on their anticancer activity. nih.gov This synthetic approach involved the dehydration of amide compounds to yield ring-closed imidazole structures. nih.gov The resulting heterocyclic analogues were then evaluated for their biological effects.

The rationale for incorporating heterocyclic rings often stems from a desire to mimic or replace the spatial and electronic features of the original naphthalene system while introducing novel interactions with the biological target. For example, in the context of bedaquiline, the naphthalene unit is known to make multiple hydrophobic contacts with its target enzyme, ATP synthase. nih.gov Therefore, bicyclic alternatives are of significant interest from a structural standpoint to probe these interactions further. nih.gov

The following table summarizes the types of heterocyclic rings that have been incorporated into naphthalene analogue scaffolds and the rationale behind these modifications.

| Original Scaffold Moiety | Incorporated Heterocycle | Rationale for Incorporation |

| Naphthalene | Benzofuran | To create structural diversity and explore new chemical space. nih.gov |

| Naphthalene-1,4-dione | Imidazole | To increase structural rigidity and investigate its effect on anticancer activity. nih.gov |

| Naphthalene | Various Bicyclic Heterocycles | To lower lipophilicity and explore alternative hydrophobic interactions with the target. nih.gov |

These studies collectively highlight that the incorporation of heterocyclic rings is a versatile and effective strategy in the design of novel analogues. The choice of the heterocyclic system is crucial and is often guided by the desired physicochemical properties and the specific interactions with the biological target.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These analyses are instrumental in understanding the structural requirements for activity and in designing more potent molecules.

Development of Predictive Models

The development of predictive QSAR models for naphthalene derivatives and related compounds has been a significant area of research. These models are typically built using a "training set" of compounds with known biological activities. researchgate.net For instance, a study on tetrahydronaphthalene derivatives used a training set of 39 compounds to develop a QSAR model for predicting antitubercular activity. researchgate.net The robustness and predictive power of these models are rigorously validated using various statistical methods.

One common approach is the use of multiple linear regression (MLR) to create a mathematical equation that links molecular descriptors to biological activity. researchgate.net For a series of flavonoid derivatives, an MLR model was developed that demonstrated statistical reliability and predictive capability. researchgate.net Another advanced technique is the 4D-QSAR analysis, which is particularly useful for flexible molecules where the binding alignment is not well understood. nih.gov This method incorporates ligand conformational flexibility and multiple alignment possibilities into the model-building process. nih.gov

The quality of a QSAR model is assessed by several statistical parameters. A good model will have a high squared correlation coefficient (R²) for the training set, indicating a good fit of the data. More importantly, it must demonstrate high predictive power, often evaluated by the leave-one-out cross-validation coefficient (Q² or Q²_LOO) and the correlation coefficient for an external test set (R²_test). researchgate.netresearchgate.net For example, a predictive QSAR model for tetrahydronaphthalene derivatives showed an R² of 0.8303 and a Q²_LOO of 0.7642. researchgate.net

The following table presents key statistical parameters used in the development and validation of predictive QSAR models.

| Statistical Parameter | Description | Desired Value |

| R² (Squared Correlation Coefficient) | Indicates the proportion of variance in the biological activity that is predictable from the descriptors for the training set. | Close to 1 |

| Q²_LOO (Leave-One-Out Cross-Validation Coefficient) | A measure of the internal predictive ability of the model. | High (e.g., > 0.6) |

| R²_test (Correlation Coefficient for Test Set) | Measures the model's ability to predict the activity of an external set of compounds not used in model development. | High (e.g., > 0.6) |

| RMSE (Root Mean Square Error) | Represents the standard deviation of the residuals (prediction errors). | Low |

The ultimate goal of developing these predictive models is to use them for virtual screening of new, untested compounds and to guide the synthesis of more active analogues.

Correlation of Physicochemical Descriptors with Biological Outcomes

A critical aspect of QSAR studies is the identification and correlation of specific physicochemical descriptors with the observed biological activities. These descriptors are numerical representations of various properties of a molecule, including electronic, steric, and lipophilic characteristics.

In studies of naphthalene-1-carboxanilides, lipophilicity has been identified as a key factor influencing antimycobacterial activity. nih.govnih.gov It was generally observed that derivatives with higher lipophilicity (log k > 0.6) tended to exhibit a better antimycobacterial effect. nih.gov Furthermore, the electronic properties of substituents on the anilide ring were found to be important, with electron-neutral or slightly electron-withdrawing substituents being preferable for the activity of naphthalene-1-carboxanilides. nih.gov

For a series of methoxylated and methylated N-aryl-1-hydroxynaphthalene-2-carboxamides, the carboxamide fragment (-CONH-) was deemed crucial for activity, as it is believed to bind to target structures. nih.gov The anilide portion of the molecule was found to influence the physicochemical properties and the strength of binding to potential targets. nih.gov

In a QSAR study of tetrahydronaphthalene derivatives, several molecular descriptors were found to significantly influence antitubercular activity. researchgate.net These included MATS8s (Moran autocorrelation of a topological structure, lag 8, weighted by atomic sanderson electronegativities), Chi4 (a topological descriptor), bcutv8 (a 2D descriptor), Petitjean number, and fr_aniline (the number of aniline (B41778) fragments). researchgate.net

The following table provides examples of physicochemical descriptors and their observed correlation with the biological activity of naphthalene analogues.

| Physicochemical Descriptor | Description | Correlation with Biological Activity | Compound Series |

| Lipophilicity (log k) | A measure of a compound's hydrophobicity. | Higher lipophilicity (log k > 0.6) was associated with increased antimycobacterial activity. nih.gov | Naphthalene-1-carboxanilides |

| Electronic Effects of Substituents | The electron-donating or electron-withdrawing nature of substituent groups. | Electron-neutral or slightly electron-withdrawing substituents on the anilide ring were preferred for antimycobacterial activity. nih.gov | Naphthalene-1-carboxanilides |

| Carboxamide Moiety (-CONH-) | A key functional group. | Crucial for binding to biological targets. nih.gov | N-aryl-1-hydroxynaphthalene-2-carboxamides |

| MATS8s, Chi4, bcutv8, Petitjean number, fr_aniline | Various topological and 2D descriptors. | These descriptors were found to be highly influential on the antitubercular activity. researchgate.net | Tetrahydronaphthalene derivatives |

By understanding these correlations, researchers can make more informed decisions in the design of new analogues, focusing on modifying the parts of the molecule that are most likely to enhance the desired biological outcome.

Investigation of Biological Activities and Molecular Mechanisms for 4 Methoxy Naphthalene 1 Carboxamidine

In Vitro Pharmacological Profiling and Target Engagement

While direct experimental data on the in vitro pharmacological profile of 4-Methoxy-naphthalene-1-carboxamidine is limited in publicly available literature, research on structurally similar naphthalene (B1677914) derivatives provides insights into the potential biological targets and mechanisms of this class of compounds.

Enzyme Inhibition Assays and Kinetics

Although specific enzyme inhibition data for this compound is not readily found, studies on related naphthalene derivatives highlight their potential as enzyme inhibitors. For instance, a series of novel 4-methoxy-naphthalene derivatives were synthesized and evaluated for their antifungal activity, which was linked to enzyme inhibition. One of the most promising compounds from this series, a carbohydrazide (B1668358) derivative of 4-methoxynaphthalene, demonstrated binding to the Paracoccidioides brasiliensis homoserine dehydrogenase (HSD) enzyme in a titration assay. nih.govnih.gov Molecular dynamics simulations further suggested that this ligand stabilizes the PbHSD protein, indicating a potential mechanism of action through enzyme inhibition. nih.gov

In other studies, various naphthalene derivatives have been shown to inhibit different enzymes. For example, certain naphthalene-methylsulfonamido and naphthalene-methylsulfonyl compounds have been assayed for their inhibitory activity against cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.gov Specifically, at a concentration of 10 µM, some of these derivatives exhibited significant percentage inhibition of these enzymes. nih.gov This suggests that the naphthalene scaffold can be a key feature for enzyme interaction.

It is important to note that while these findings on related compounds are informative, dedicated enzyme inhibition assays on this compound are required to determine its specific enzymatic targets and kinetic parameters.

Receptor Binding and Activation Studies

Direct receptor binding and activation studies for this compound are not extensively documented. However, the precursor molecule, 4-Methoxynaphthalene-1-carboxylic acid, has been utilized in the synthesis of α-aryl/pyridinyl ethanolamines, which act as selective β3 adrenergic receptor agonists. mdpi.com This indicates that the 4-methoxy-naphthalene core can be a pharmacophore for receptor interaction.

Furthermore, research into other conformationally restricted naphthalene derivatives has demonstrated high affinity and selectivity for opioid receptors, particularly the kappa opioid receptor. nih.gov These studies underscore the potential for naphthalene-based compounds to engage with specific receptor types, though the exact receptor targets for this compound remain to be elucidated.

Protein-Protein Interaction Modulation

The modulation of protein-protein interactions (PPIs) is an emerging area in drug discovery. While there is no direct evidence of this compound modulating PPIs, research on other naphthalene derivatives suggests this as a possible mechanism of action. For example, a series of 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid analogs have been designed and identified as inhibitors of the Kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2) PPI. nih.gov These compounds demonstrated inhibitory potencies in the submicromolar to nanomolar range in both fluorescence polarization (FP) and time-resolved fluorescence energy transfer (TR-FRET) assays. nih.gov The naphthalene core of these molecules acts as an anchor, facilitating the binding interactions with the Keap1 Kelch domain. nih.gov

This highlights the potential of the naphthalene scaffold to serve as a platform for designing PPI modulators. researchgate.netmdpi.com However, specific studies are needed to determine if this compound possesses similar capabilities.

Antimicrobial Research (In Vitro)

The antimicrobial properties of naphthalene derivatives have been a subject of significant investigation. Research on compounds structurally related to this compound has revealed promising antibacterial and antifungal activities.

Antibacterial Spectrum and Potency against Bacterial Strains (e.g., Mycobacterium species, Staphylococcus aureus, Escherichia coli)

Direct studies on the antibacterial activity of this compound are not widely available. However, extensive research on structurally similar 2-hydroxynaphthalene-1-carboxanilides and methoxylated 1-hydroxynaphthalene-2-carboxanilides has demonstrated notable antibacterial and antimycobacterial effects. nih.govnih.govsigmaaldrich.com

A study on a series of twenty-two ring-substituted 2-hydroxynaphthalene-1-carboxanilides showed that some of these compounds exhibited antibacterial activity against Staphylococcus aureus and three methicillin-resistant S. aureus (MRSA) strains, as well as various Mycobacterium species including M. marinum, M. kansasii, M. smegmatis, and M. avium paratuberculosis. nih.gov For example, 2-hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide displayed a Minimum Inhibitory Concentration (MIC) of 26.0 µmol/L against a methicillin-resistant S. aureus strain and 51.9 µmol/L against M. marinum. nih.gov Another compound, 2-hydroxy-N-phenylnaphthalene-1-carboxamide, showed an MIC of 15.2 µmol/L against M. kansasii. nih.gov

Further research on methoxylated and methylated 2-hydroxynaphthalene-1-carboxanilides also revealed potent activity. sigmaaldrich.com One compound, 2-hydroxy-N-[2-methyl-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide, was active against a wide spectrum of bacteria, including E. coli with an MIC of 23.2 μM. sigmaaldrich.com

Below is a table summarizing the antibacterial activity of some representative naphthalene derivatives.

| Compound Name | Bacterial Strain | MIC (µM) |

| 2-hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide | Methicillin-resistant S. aureus | 26.0 |

| 2-hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide | M. marinum | 51.9 |

| 2-hydroxy-N-phenylnaphthalene-1-carboxamide | M. kansasii | 15.2 |

| N-(3,5-Dimethylphenyl)-2-hydroxynaphthalene-1-carboxamide | Staphylococcus aureus | 54.9 |

| 2-hydroxy-N-[2-methyl-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | E. coli | 23.2 |

This data is for structurally related compounds, not this compound itself.

Antifungal Efficacy against Fungal Pathogens

Research has demonstrated the potential of 4-methoxy-naphthalene derivatives as antifungal agents, particularly against Paracoccidioides species. nih.govnih.gov In a study investigating novel 4-methoxy-naphthalene derivatives, a carbohydrazide analog of this compound, designated as compound 3, emerged as a highly active agent. nih.govnih.gov This compound exhibited MIC values ranging from 8 to 32 μg/mL against various Paracoccidioides species. nih.govnih.gov

Furthermore, this carbohydrazide derivative showed synergistic antifungal activity when combined with amphotericin B against P. brasiliensis. nih.govnih.gov The antifungal action is thought to be mediated, at least in part, by the inhibition of the homoserine dehydrogenase (HSD) enzyme, which is essential for the fungus but not present in humans. nih.govnih.gov

The table below presents the antifungal activity of the 4-methoxy-naphthalene carbohydrazide derivative against different Paracoccidioides species.

| Compound | Fungal Pathogen | MIC (µg/mL) |

| 4-methoxy-naphthalene carbohydrazide (Compound 3) | Paracoccidioides spp. | 8 - 32 |

This data is for a carbohydrazide analog, a close structural relative of this compound.

Mechanisms of Antimicrobial Action

While direct studies on the antimicrobial mechanisms of this compound are not available, research on related naphthalene structures, such as 2-hydroxynaphthalene-1-carboxanilides, provides potential avenues for investigation. For instance, certain trifluoromethyl-substituted 2-hydroxynaphthalene-1-carboxamides have demonstrated activity against a spectrum of bacteria, including resistant staphylococcal isolates and E. coli nih.gov. The proposed mechanisms for related compounds often involve acting as Michael acceptors, a reactivity that could potentially disrupt biological macromolecules in microbes nih.gov.

General antimicrobial mechanisms for the broader class of naphthoquinones, which share the core naphthalene ring, include the generation of reactive oxygen species (ROS) leading to oxidative stress, alteration of mitochondrial respiration, and DNA damage mdpi.com. Studies on other naphthalene derivatives suggest that antibacterial action can be linked to the disruption of bacterial cell division by targeting proteins like FtsZ nih.gov. However, whether this compound acts via these or other mechanisms, such as targeting the WalK/WalR two-component system or respiratory chain enzymes, remains to be experimentally determined.

Antiproliferative and Anticancer Research (In Vitro)

The potential of naphthalene-based compounds in anticancer research is an active area of study.

No specific data was found for the inhibitory action of this compound on the HCT-116, HepG2, MCF-7, or THP-1 cancer cell lines.

However, various other naphthalene derivatives have shown activity against these lines:

HCT-116 (Colon Cancer): Different classes of naphthalene derivatives have been evaluated for cytotoxicity against HCT116 cells.

HepG2 (Liver Cancer): Naphthalene hybrids, such as those combined with 1,3,4-oxadiazole, have been synthesized and tested for antiproliferative effects on HepG2 cells.

MCF-7 (Breast Cancer): The MCF-7 cell line is frequently used to test naphthalene-based compounds, including those designed to interact with specific cellular targets like the estrogen receptor or other signaling pathways. AKR1C3, for example, is known to promote the proliferation of hormone-dependent MCF-7 cells google.com.

THP-1 (Leukemia): Research on THP-1 cells often focuses on differentiation and inflammatory responses rather than direct proliferative inhibition.

The antiproliferative activity of any compound is highly dependent on its specific structure, and testing of this compound is required to determine its effects.

A key enzyme implicated in cancer progression and a target for some naphthalene-related structures is Aldo-Keto Reductase 1C3 (AKR1C3). This enzyme is over-expressed in various cancers, including prostate and breast cancer, and plays a role in producing potent androgens and estrogens that can drive cell proliferation google.com. While some non-steroidal anti-inflammatory drugs and other compounds are known to inhibit AKR1C3, no data currently links this compound to the inhibition of this enzyme google.com. Molecular docking studies would be necessary to predict if the carboxamidine moiety could fit into the active site of AKR1C3.

Other Biological Activities (In Vitro)

The anti-inflammatory potential of naphthalene derivatives is an area of significant interest. For example, certain 4-hydroxy-2(1H)-oxo-1-phenyl-1,8-naphthyridine-3-carboxamides have shown potent, broad-spectrum anti-inflammatory activity in rat models, surpassing that of some classical NSAIDs nih.gov. Another natural alkaloid, 4-methoxy-5-hydroxycanthin-6-one, significantly inhibited the production of inflammatory mediators like nitric oxide (NO) and TNF-α in macrophage cell lines nih.gov. These activities are often linked to the downregulation of pathways such as NF-κB and MAPK mdpi.com. The specific effects of this compound on these or other anti-inflammatory pathways have not yet been reported.

A number of naphthalene-based compounds, particularly hydroxynaphthalene-carboxanilides, have been investigated as inhibitors of photosynthetic electron transport (PET) in spinach chloroplasts. This activity is of interest for the development of new herbicides. The mechanism typically involves the inhibitor binding to the Q_B binding niche on the D1 protein of photosystem II, thereby blocking electron flow mdpi.com. The inhibitory activity is sensitive to the type and position of substituents on the molecule nih.gov. There is currently no available research to indicate whether this compound possesses this specific biological activity.

Applications in Medicinal Chemistry and Chemical Biology

Lead Compound Identification and Optimization Strategies

The journey from a preliminary "hit" to a viable "lead" compound is a cornerstone of drug discovery, involving iterative cycles of design, synthesis, and testing to enhance potency, selectivity, and pharmacokinetic properties. vichemchemie.comscience.gov Natural products often provide the initial templates for these optimization efforts. nih.gov Strategies for optimizing lead compounds aim to improve efficacy, enhance absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, and increase synthetic accessibility. nih.govresearchgate.net For scaffolds like naphthalene (B1677914), these strategies are critical. For instance, the discovery of naphthalene-1-sulfonamide (B86908) derivatives as potent and selective inhibitors of Fatty Acid Binding Protein 4 (FABP4) was achieved through a structure-based design approach, highlighting a successful hit-to-lead campaign. nih.gov

Scaffold hopping and bioisosteric replacement are powerful strategies in lead optimization used to explore novel chemical space, improve drug-like properties, and circumvent patent limitations. nih.govnih.govresearchgate.net Bioisosterism involves substituting a functional group with another that possesses similar physical and chemical properties, leading to comparable biological activity. nih.govresearchgate.net Scaffold hopping is a more significant leap, replacing the core molecular framework while preserving the essential three-dimensional arrangement of key binding features. nih.govresearchgate.net

These techniques are particularly relevant for naphthalene-based compounds. A knowledge-based method for identifying bioisosteric replacements has been demonstrated by successfully replacing the naphthalenyl moiety of a nanomolar butyrylcholinesterase inhibitor with a benzothiazolaminyl fragment, suggesting the potential for retained potency in the newly designed molecule. researchgate.net Such an approach could be applied to 4-Methoxy-naphthalene-1-carboxamidine to generate new analogues with potentially improved properties. The goal is to modulate characteristics like metabolic stability, solubility, or selectivity by replacing the naphthalene core or its substituents. u-strasbg.fr

Structure-based drug design (SBDD) leverages high-resolution structural information of a biological target, such as an enzyme or receptor, to design potent and selective inhibitors. nih.gov This rational approach was instrumental in the development of 3-substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamides as a novel class of selective Mcl-1 inhibitors. nih.gov Mcl-1 is an attractive target for cancer therapy, and its overexpression is linked to treatment resistance. nih.gov

In this research, modeling studies showed that the phenolic hydroxyl group of the 4-hydroxynaphthalene core forms a critical hydrogen bond with a histidine residue (His224) in the binding pocket of Mcl-1. nih.gov When this hydroxyl group was replaced with a methoxy (B1213986) group (as is present in this compound), the binding potency decreased significantly, by 170-fold. nih.gov This finding underscores the importance of this specific interaction for Mcl-1 inhibition. However, it also provides a clear rationale for how the 4-methoxy-naphthalene scaffold could be further modified, for instance, by designing analogues where the methoxy group is positioned to interact with other regions of a target's binding site or by using it as a starting point for targeting proteins where a hydrogen bond donor is not required. Docking studies on other 6-methoxynaphthalene derivatives against the AKR1C3 enzyme have also been used to predict binding affinities and guide the synthesis of compounds with potential anticancer activity. researchgate.net

Development as Chemical Probes for Biological Systems

High-quality chemical probes are indispensable tools for dissecting protein function and validating new drug targets in a cellular context. nih.gov Unlike drugs, which are optimized for therapeutic effect, chemical probes are designed for high potency and selectivity to confidently link the modulation of a specific protein to a biological outcome. nih.gov Given the diverse bioactivity of naphthalene derivatives, the this compound scaffold represents a promising starting point for developing such probes. ijpsjournal.comnih.gov

A potent and selective inhibitor can serve as a "tool compound" to elucidate complex biological pathways. By inhibiting a specific protein, researchers can observe the downstream consequences, thereby mapping the protein's role in cellular signaling networks. The development of covalent inhibitors as chemical probes is particularly valuable as they can offer high potency and prolonged duration of action. nih.gov

Given that related naphthalene carboxamides and sulfonamides have shown inhibitory activity against targets like Mcl-1 and FABP4, it is conceivable that this compound or its optimized derivatives could be developed into tool compounds. nih.govnih.gov If a derivative demonstrates selective inhibition of a particular enzyme, it could be used to study the physiological and pathological pathways regulated by that enzyme, providing insights into disease mechanisms.

Attaching a fluorophore to a bioactive molecule allows for its visualization within cells, enabling studies of target engagement, localization, and dynamics. The naphthalene ring itself is a component of well-known fluorescent dyes, such as Dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) derivatives. mdpi.comresearchgate.net These probes are used for labeling amines and have applications in detecting free radicals. mdpi.com

Furthermore, novel distyrylnaphthalene derivatives have been synthesized that exhibit strong fluorescence and a high affinity for cellular membranes, making them useful as dyes for live-cell imaging. nih.gov These examples demonstrate that the 4-methoxy-naphthalene scaffold is inherently amenable to modification for use in fluorescent applications. By incorporating it into a larger molecular structure or by modifying its substituents, derivatives of this compound could be engineered as fluorescent probes to visualize specific biological targets or cellular compartments.

Potential in Material Science (Conceptual)

While primarily explored in a biological context, the photophysical properties of naphthalene derivatives suggest potential applications in material science. The rigid, aromatic structure of the naphthalene core is a common feature in organic electronic materials. For example, a phenyl derivative of bis(4-aminostyryl)naphthalene has been utilized as a dopant in the fabrication of organic light-emitting diodes (OLEDs) due to its favorable optical and electrical properties. nih.gov Other derivatives have been used as optical brighteners. nih.gov

Conceptually, the this compound structure could be a building block for novel organic materials. The electron-donating methoxy group and the extended π-system of the naphthalene ring are features that can be tuned to control the electronic and photophysical properties of a material. By incorporating this scaffold into polymers or larger conjugated systems, it might be possible to develop new materials for applications in sensors, organic electronics, or photofunctional devices.

Table of Research Findings

| Strategy/Application | Core Scaffold | Key Findings/Potential | Reference(s) |

| Rational Drug Design | 4-Hydroxynaphthalen-1-yl | The hydroxyl group is critical for binding to Mcl-1; replacing it with a methoxy group reduces potency. | nih.gov |

| Lead Optimization | Naphthalene-1-sulfonamide | Structure-based design led to potent and selective FABP4 inhibitors with good metabolic stability. | nih.gov |

| Scaffold Hopping | Naphthalenyl | A naphthalenyl moiety in a BChE inhibitor was successfully replaced by a benzothiazolaminyl fragment. | researchgate.net |

| Fluorescent Probes | Distyrylnaphthalene | Derivatives serve as effective fluorescent dyes for imaging cellular membranes in living cells. | nih.gov |

| Fluorescent Probes | Dansyl (Naphthalene) | Dansyl derivatives are used as fluorescent labels for amines and as pro-fluorescent free radical probes. | mdpi.comresearchgate.net |

| Material Science | Bis(4-aminostyryl)naphthalene | Phenyl derivatives used as dopants in organic light-emitting diodes (OLEDs). | nih.gov |

Organic Semiconductors and Optoelectronic Devices

Currently, there is a notable absence of published research in peer-reviewed scientific literature regarding the application of this compound in the fields of organic semiconductors and optoelectronic devices. A comprehensive search of academic databases and scientific journals did not yield any studies detailing the synthesis, characterization, or evaluation of this specific compound for these purposes.

The investigation of novel organic molecules for semiconductor and optoelectronic applications is an active area of research. Typically, compounds explored for these uses possess specific electronic and photophysical properties, such as extended π-conjugated systems, high charge carrier mobility, and efficient light absorption or emission. The suitability of a compound is generally determined through a combination of theoretical modeling and experimental characterization, including techniques like cyclic voltammetry, UV-Vis and fluorescence spectroscopy, and the fabrication and testing of prototype devices.

While the naphthalene core is a component of some known organic electronic materials, the specific functionalization with methoxy and carboxamidine groups in the 4- and 1-positions, respectively, has not been explored in this context, according to available data. Therefore, no detailed research findings or data tables on the performance of this compound in organic semiconductors or optoelectronic devices can be provided.

Future Directions and Research Challenges for 4 Methoxy Naphthalene 1 Carboxamidine

Advancements in Synthetic Accessibility

A primary hurdle in the investigation of novel compounds is the development of efficient and scalable synthetic routes. While general methods for naphthalene (B1677914) synthesis, such as the Haworth reaction and cyclization of phenyl-substituted butenoic acids, are well-established, specific, high-yield syntheses for 4-Methoxy-naphthalene-1-carboxamidine are not yet reported in the literature. youtube.com

Future research must focus on creating accessible synthetic pathways. This could involve:

Novel Starting Materials: Research into the synthesis of related compounds, like 2-naphthol (B1666908) from naphthalene, highlights pathways that begin with simple hydrocarbon precursors. youtube.com Exploring cost-effective and readily available starting materials is essential for the economic viability of any resulting therapeutic agent.

Efficient Functionalization: The key challenge lies in the regioselective introduction of the 1-carboxamidine and 4-methoxy groups onto the naphthalene ring. Methods for the acylation of activated naphthalene systems, such as the Friedel-Crafts reaction, are common but can be problematic with amine-containing precursors. mdpi.com The development of novel catalytic systems for direct C-H amidation or alternative multi-step sequences starting from precursors like 4-methoxy-1-naphthonitrile (B145921) will be critical. The synthesis of related naphthalene-based inhibitors has involved coupling reactions to build complexity, a strategy that could be adapted here. acs.org

Process Optimization: For any promising synthetic route, optimization for yield, purity, and scalability is a significant challenge that requires thorough investigation of reaction conditions, solvents, and catalysts.

Integration of Advanced Computational Methods

Computational chemistry offers powerful tools to accelerate drug discovery by predicting molecular properties and interactions, thereby guiding synthesis and biological testing. nih.gov For this compound, a comprehensive in silico evaluation is a crucial first step.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can be used to determine the molecule's optimized geometry, electronic structure, and reactivity descriptors. This provides insight into the molecule's stability and the most probable sites for electrophilic and nucleophilic attack. nih.gov

Molecular Docking: This technique predicts the preferred binding orientation of the compound within the active site of a target protein. nih.govresearchgate.net By screening this compound against libraries of known biological targets, potential protein-ligand interactions can be identified, helping to prioritize experimental assays.

Molecular Dynamics (MD) Simulations: MD simulations can validate the stability of ligand-protein complexes predicted by molecular docking and provide insights into the dynamic behavior of the interaction over time. nih.gov

These computational studies can efficiently screen for potential applications and guide the rational design of more effective derivatives before committing to resource-intensive laboratory synthesis and testing. acs.org

Table 1: Computational Methods for Characterizing this compound

| Computational Method | Application in Drug Discovery | Potential Insight for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Predicts electronic structure, reactivity, and spectroscopic properties. | Elucidation of molecular stability, charge distribution, and identification of reactive sites on the molecule. nih.gov |

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a biological target. | Identification of potential protein targets (e.g., kinases, proteases) and prediction of key binding interactions. nih.govresearchgate.net |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to assess the stability of protein-ligand complexes. | Validation of docking results and analysis of the flexibility and conformational changes of the compound in a biological environment. nih.gov |

| ADMET Prediction | Forecasts the Absorption, Distribution, Metabolism, Excretion, and Toxicity profile of a compound. | Early assessment of drug-like properties and potential liabilities to guide compound optimization. nih.gov |

Exploration of Novel Biological Targets and Therapeutic Areas

The true potential of this compound lies in its biological activity. The structural similarity to other bioactive naphthalene derivatives provides a logical starting point for investigation.

Promising therapeutic areas to explore include:

Anticancer Activity: Many naphthalene-based compounds show potent anticancer activity. ijpsjournal.com For instance, certain 6-methoxynaphthalene derivatives are active against colon cancer cell lines, while naphthalene diimides act by targeting G-quadruplex DNA structures, which are prevalent in cancer cells. researchgate.netnih.govacs.org The activity of this compound should be evaluated against a panel of cancer cell lines, and its mechanism of action investigated, with potential targets including enzymes like aldo-keto reductase 1C3 (AKR1C3) or tubulin. researchgate.netnih.gov

Antimicrobial Effects: Naphthalene derivatives have been developed as antimicrobial agents. mdpi.comijpsjournal.com The activity of the title compound should be tested against a range of pathogenic bacteria and fungi, especially multidrug-resistant strains.

Enzyme Inhibition: Recently, naphthalene-based scaffolds have been identified as highly potent inhibitors of peptidyl arginine deiminases (PADs), enzymes implicated in autoimmune diseases and cancer. nih.gov Given the presence of the carboxamidine group, which mimics arginine, PAD enzymes are a particularly compelling target for investigation.

Table 2: Potential Biological Targets for this compound Based on Analogous Compounds

| Potential Target Class | Specific Example | Therapeutic Area | Rationale Based on Analogous Compounds |

|---|---|---|---|

| Enzymes (Cancer) | Aldo-Keto Reductase 1C3 (AKR1C3) | Oncology | Derivatives of 6-methoxynaphthalene have shown inhibitory activity against AKR1C3. researchgate.net |

| Nucleic Acids | G-Quadruplex DNA | Oncology | Naphthalene diimides are known to be potent G-quadruplex binders and stabilizers, leading to anticancer effects. nih.govacs.org |

| Enzymes (Autoimmune/Cancer) | Peptidyl Arginine Deiminase (PAD) | Autoimmune Disease, Oncology | Naphthalene scaffolds with hydroxyl substitutions are potent PAD inhibitors; the carboxamidine moiety mimics the natural substrate. nih.gov |

| Microbial Proteins | Various (e.g., cell wall synthesis enzymes) | Infectious Disease | Numerous naphthalene derivatives, including those with methoxy (B1213986) substitutions, exhibit significant antimicrobial activity. ijpsjournal.comnih.gov |

Development of Robust Structure-Property-Activity Relationships

Once initial biological activity is confirmed, a significant research effort must be directed toward establishing a robust structure-property-activity relationship (SPAR). This involves synthesizing a library of analogues and systematically evaluating how structural modifications affect biological efficacy and physicochemical properties.

Key research challenges in this area include:

Systematic Derivatization: A library of compounds should be synthesized by modifying each part of the this compound scaffold. This includes altering the position of the methoxy group, replacing it with other substituents (e.g., hydroxyl, halogen), and modifying the carboxamidine group.

Multiparameter Optimization: SPAR studies should aim to not only enhance potency but also to optimize other drug-like properties such as solubility, metabolic stability, and cell permeability. Studies on related naphthalene carboxamides have shown that lipophilicity and the electronic nature of substituents are critical factors influencing bioactivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): The experimental data from the analogue library can be used to build QSAR models. These mathematical models correlate chemical structure with biological activity and can predict the potency of novel, unsynthesized compounds, further guiding drug design efforts. nih.gov

The development of a clear SPAR profile is essential for transforming a preliminary "hit" compound into a lead candidate with genuine therapeutic potential. acs.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing 4-Methoxy-naphthalene-1-carboxamidine?

- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions between methoxy-naphthalene precursors and carboxamidine derivatives. Key steps include:

- Functionalization : Introducing the methoxy group at the 4-position of naphthalene via Friedel-Crafts alkylation or methoxylation under acidic conditions .

- Carboxamidine formation : Reacting with cyanamide derivatives under basic conditions.

- Characterization : Use HPLC or GC-MS for purity analysis, NMR (¹H/¹³C) for structural confirmation, and FTIR to verify functional groups like the amidine moiety .

Q. How can researchers optimize reaction conditions for synthesizing derivatives of this compound?

- Methodology :

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates.